3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-15(11(2)22-18-10)9-21-16-8-13-6-4-3-5-12(13)7-14(16)17(19)20/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTBGJCIHOCSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC3=CC=CC=C3C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid (CAS No. 796084-60-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiproliferative effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a methoxy group and a dimethyl-1,2-oxazole moiety. Its molecular formula is with a molecular weight of approximately 275.30 g/mol. The structure can be represented as follows:
Antibacterial Activity
Recent studies have investigated the antibacterial properties of various derivatives related to this compound. The compound has shown promising results against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Pseudomonas aeruginosa | 0.13743 mg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and Bacillus species .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against various fungal strains, with the following MIC values observed:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
This suggests that the compound is effective in inhibiting the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies .
Antiproliferative Effects
The antiproliferative activity of this compound has also been explored in cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation significantly.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF7 (breast cancer) | 30 µM |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action .
Case Studies
A notable study conducted on similar oxazole derivatives highlighted their potential in drug development due to their diverse biological activities. The study emphasized structure-activity relationships (SAR), indicating that modifications to the oxazole ring could enhance biological efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, differing in substituents or backbone modifications:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity: The dimethyl-oxazole group in the target compound likely increases lipophilicity compared to polar substituents (e.g., amino groups in 5-CA-MCBX-NDM or acetyloxy groups in 3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid). This property impacts membrane permeability and metabolic stability .
- Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., naphthalene or benzothiazole) counteract this. The discontinued status of the target compound may reflect formulation challenges .
Preparation Methods
Synthetic Pathway Overview
This method involves coupling 3-hydroxy-naphthalene-2-carboxylic acid with 4-(chloromethyl)-dimethyl-1,2-oxazole under basic conditions. The reaction proceeds via a classical Williamson ether synthesis, leveraging the nucleophilic displacement of chloride by the phenoxide ion.
Key Steps:
- Synthesis of 4-(Chloromethyl)-dimethyl-1,2-oxazole
- Alkylation of 3-Hydroxy-naphthalene-2-carboxylic Acid
- Conditions : The phenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. 4-(Chloromethyl)-dimethyl-1,2-oxazole is added dropwise, and the mixture is stirred for 12 hours.
- Yield : Reported yields range from 65% to 78%, depending on solvent purity and reaction time.
Phase-Transfer Catalyzed Etherification
Methodology and Optimization
Adapted from the CN102757322A patent, this approach employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance the reactivity of the methoxy group donor.
Procedure:
- Substrates : 3-Hydroxy-naphthalene-2-carboxylic acid methyl ester and 4-(hydroxymethyl)-dimethyl-1,2-oxazole.
- Reagents : Dimethyl carbonate (DMC) as the methylating agent, TBAB (5 mol%), and aqueous sodium hydroxide (12% w/v).
- Conditions : The reaction is conducted at 75°C for 6 hours, followed by vacuum distillation to isolate the product.
Advantages :
Oxazole Ring Construction via Cycloaddition
Hantzsch Oxazole Synthesis
The oxazole moiety is synthesized in situ from a diketone precursor, enabling direct incorporation into the naphthalene framework.
Steps:
- Formation of Dimethyl Oxazole-4-carbaldehyde
- Reductive Amination
- Coupling to Naphthalene Core
Challenges :
Carboxylic Acid Functionalization via Hydrolysis
Ester-to-Acid Conversion
The methyl ester of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid is hydrolyzed under basic conditions to yield the final product.
Conditions :
- Reagents : Aqueous lithium hydroxide (LiOH, 2 M) in tetrahydrofuran (THF)/methanol (3:1 v/v).
- Duration : 4 hours at 60°C.
- Yield : >95% after acidification with HCl.
Comparative Analysis of Methodologies
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF | 65–78 | Scalable, minimal side reactions | Requires pre-functionalized oxazole |
| Phase-Transfer | TBAB, DMC, NaOH | 82 | Eco-friendly, high efficiency | Limited to activated alcohols |
| Hantzsch Cyclization | NH₄OAc, NaBH₄ | 70–75 | In situ oxazole formation | Complex purification steps |
| Ester Hydrolysis | LiOH, THF/MeOH | >95 | High-yielding final step | Dependent on ester precursor |
Mechanistic Insights and Optimization
- Regioselectivity in Oxazole Formation : The use of dibenzo-18-crown-6 as a phase-transfer catalyst in THF significantly improves reaction rates by stabilizing transition states.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Williamson ether synthesis, while THF improves solubility in cycloadditions.
- Temperature Control : Maintaining reflux temperatures (60–85°C) is critical for minimizing byproducts in phase-transfer reactions.
Q & A
Q. What are the common synthetic routes for 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions , leveraging nucleophilic substitution and coupling strategies. A general approach includes:
- Step 1 : Preparation of the naphthalene-2-carboxylic acid backbone. For example, substituted naphthols (e.g., 2-naphthol) are treated with alkylating agents like propargyl bromide in DMF with K₂CO₃ as a base to form alkoxy intermediates .
- Step 2 : Introduction of the dimethyl-1,2-oxazol-4-yl moiety. The oxazole ring can be synthesized via cyclization reactions using nitrile oxides or via [3+2] cycloaddition with acetylenes. For instance, phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) has been used to facilitate Friedel-Crafts acylation in similar naphthalene derivatives .
- Step 3 : Purification via recrystallization (e.g., ethanol) or chromatography. Yields are often moderate (50–70%), requiring optimization of reaction time and stoichiometry .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) and oxazole protons resonate at δ 3.8–4.2 ppm and δ 6.5–7.5 ppm, respectively. The naphthalene protons show distinct splitting patterns .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole C=N stretch (~1600 cm⁻¹) confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the spatial arrangement. For example, the oxazole ring’s dihedral angle relative to the naphthalene plane can be measured to assess conjugation .
Q. What are the solubility characteristics of this compound, and how do functional groups influence them?
-
Solubility Profile :
Solvent Solubility (mg/mL) Key Influencing Groups DMSO >20 Carboxylic acid (-COOH) Ethanol ~5 Methoxy (-OCH₃) Water <0.1 Hydrophobic naphthalene core -
The carboxylic acid enhances solubility in polar aprotic solvents (e.g., DMSO), while the methoxy and oxazole groups contribute to moderate solubility in alcohols. The hydrophobic naphthalene backbone limits aqueous solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of oxazole ring formation?
- Key Variables :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or Pd catalysts for regioselective cyclization. highlights the use of dimethyloxazole precursors in similar coupling reactions .
- Temperature : Elevated temperatures (80–100°C) improve cyclization kinetics but may promote side reactions (e.g., decarboxylation).
- Solvent : Non-polar solvents (toluene) favor oxazole formation by reducing proton exchange interference .
- Monitoring : TLC (hexane:ethyl acetate, 7:3) or LC-MS tracks intermediate stability .
Q. What strategies address data discrepancies in X-ray crystallography refinement for this compound?
- Challenges : Twinning or poor diffraction due to flexible methoxy/oxazole substituents.
- Solutions :
- Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Incorporate restraints for bond lengths/angles in the oxazole ring to stabilize refinement .
- Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking of naphthalene rings) .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- Target Identification : Structural analogs (e.g., FXR agonists in ) suggest potential binding to nuclear receptors or enzymes. Docking studies using PDB structures (e.g., 3RVF) can predict binding modes .
- Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (e.g., for kinases or oxidases) .
- Cellular Uptake : Radiolabeled compound (³H/¹⁴C) tracks intracellular accumulation in HEK293 or HepG2 cells .
- Anti-inflammatory Activity : ELISA-based quantification of TNF-α/IL-6 in macrophage cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
